molecular formula C13H11NO3S B11059884 2-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]thiophene

2-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]thiophene

Cat. No.: B11059884
M. Wt: 261.30 g/mol
InChI Key: WZXGJWUKGUADMY-LCYFTJDESA-N
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Description

2-[(Z)-2-(4-METHOXYPHENYL)-2-NITRO-1-ETHENYL]THIOPHENE is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. This compound is characterized by the presence of a methoxyphenyl group and a nitroethenyl group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-2-(4-METHOXYPHENYL)-2-NITRO-1-ETHENYL]THIOPHENE typically involves the condensation of 4-methoxybenzaldehyde with nitroethene in the presence of a base, followed by cyclization with sulfur-containing reagents. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-2-(4-METHOXYPHENYL)-2-NITRO-1-ETHENYL]THIOPHENE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas

Properties

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

2-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]thiophene

InChI

InChI=1S/C13H11NO3S/c1-17-11-6-4-10(5-7-11)13(14(15)16)9-12-3-2-8-18-12/h2-9H,1H3/b13-9-

InChI Key

WZXGJWUKGUADMY-LCYFTJDESA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/C2=CC=CS2)/[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=CC=CS2)[N+](=O)[O-]

Origin of Product

United States

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